

An In-Depth Technical Guide to the Thermodynamic Properties of Indium(I) Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indium(I)bromide*

Cat. No.: *B13155353*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Indium(I) bromide (InBr). The information is curated for professionals in research and development who require accurate and detailed data on this compound. This document presents quantitative data in structured tables, details experimental methodologies for key thermodynamic measurements, and includes visualizations of phase transitions and related processes to facilitate a deeper understanding.

Core Thermodynamic Properties of Indium(I) Bromide

Indium(I) bromide is a red crystalline solid with a distorted rock salt structure.^[1] It is a compound of significant interest in various chemical applications, including its use in sulfur lamps and as a promoter in organic synthesis.^[1] A thorough understanding of its thermodynamic properties is crucial for its application and for the development of new synthetic methodologies.

Physical and Molar Properties

Basic physical and molar properties of Indium(I) bromide are summarized in the table below.

Property	Value	Reference
Molar Mass	194.72 g/mol	[1]
Density	4.96 g/cm ³	[1]
Melting Point	285 °C (558 K)	[1]
Boiling Point	656 °C (929 K)	[1]

Phase-Related Thermodynamic Data

The thermodynamic properties of Indium(I) bromide in its solid and gaseous states, as well as the thermodynamics of its phase transitions, are presented in the following tables.

Table 1: Thermodynamic Properties of Solid and Gaseous InBr

Phase	Standard Enthalpy of Formation (Δ_fH°) (kJ/mol)	Standard Gibbs Free Energy of Formation (Δ_fG°) (kJ/mol)	Standard Entropy (S [°]) (J/mol·K)	Heat Capacity (cp) (J/mol·K)
Solid	-175.3	-165.7	113	-
Gas	-56.9	-94.3	259.5	36.7

Data sourced from The Periodensystem online.

Table 2: Thermodynamics of Phase Transitions for InBr

Transition	Enthalpy (ΔH) (kJ/mol)	Entropy (ΔS) (J/mol·K)
Melting	15	26.87
Vaporization	92	99.02

Data sourced from The Periodensystem online.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of Indium(I) bromide involves specialized high-temperature experimental techniques. The following sections describe the methodologies cited in the literature for these measurements.

Synthesis of High-Purity Indium(I) Bromide

A common method for the preparation of high-purity Indium(I) bromide involves the reaction of indium metal with indium(III) bromide (InBr_3) vapor.^[1] Another approach is the direct reaction of high-purity indium metal and bromine.^[2] The synthesized InBr is a bright orange crystalline material.^[2]

Determination of Vapor Pressure and Vapor Composition

Knudsen Effusion Mass Spectrometry (KEMS)

This technique is employed to study the composition of the vapor above solid InBr and to determine the partial pressures of the gaseous species.^[3]

- Principle: A small amount of the sample is placed in a Knudsen cell, which is a small, heated container with a tiny orifice. The cell is heated in a high vacuum, causing the sample to vaporize. The effusing vapor forms a molecular beam that is then analyzed by a mass spectrometer.
- Procedure Outline:
 - The InBr sample is loaded into the Knudsen cell.
 - The cell is placed in the KEMS apparatus and heated to the desired temperature under high vacuum.
 - The vapor effusing from the orifice is ionized by an electron beam.

- The resulting ions are separated by their mass-to-charge ratio in the mass spectrometer and detected.
- The ion intensities are measured as a function of temperature.
- Data Analysis: The partial pressures of the different vapor species (e.g., InBr monomer and In_2Br_2 dimer) are determined from the measured ion intensities and the known instrumental sensitivity factors. The enthalpies of sublimation and dissociation can then be calculated from the temperature dependence of the partial pressures using the Clausius-Clapeyron or van't Hoff equation.

Quasistatic Method

This method is used to measure the total vapor pressure of liquid InBr over a range of temperatures.[\[3\]](#)

- Principle: The pressure of the vapor in equilibrium with the liquid sample is measured directly using a manometer at a constant temperature.
- Procedure Outline:
 - A sample of InBr is placed in a heated, sealed container connected to a pressure-measuring device.
 - The sample is heated to a specific temperature and allowed to reach equilibrium.
 - The vapor pressure is recorded.
 - This process is repeated at various temperatures.
- Data Analysis: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.

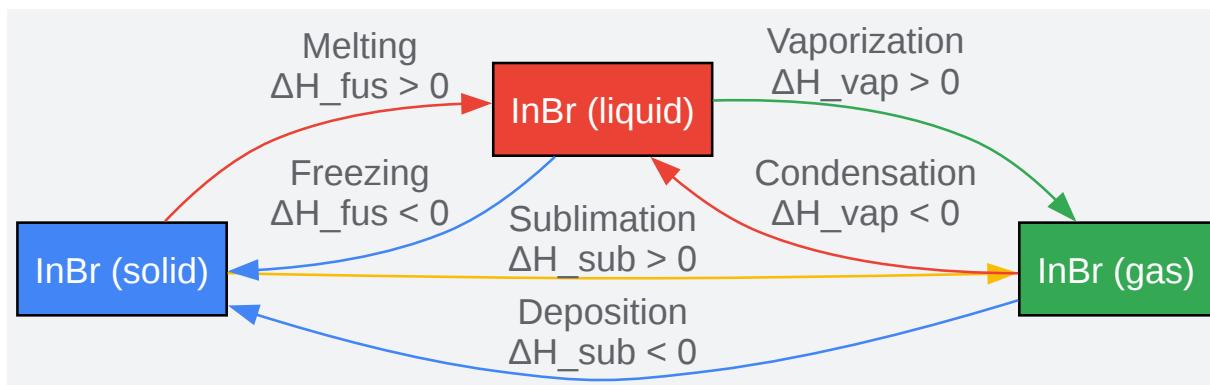
Modified Entrainment Method

This technique is used to study the transport of gaseous InBr in a carrier gas and to determine the temperature dependence of the vapor pressures of the monomer and dimer species.[\[2\]](#)

- Principle: An inert carrier gas is passed over a heated sample of liquid InBr, becoming saturated with the vapor. The amount of transported InBr is then determined, allowing for the calculation of its partial pressure.
- Procedure Outline:
 - A stream of argon carrier gas is passed through a heated tube containing the liquid InBr sample.
 - The flow rate of the carrier gas is carefully controlled.
 - The transported InBr is collected in a condenser.
 - The amount of collected InBr is determined analytically.
- Data Analysis: By combining the results with total vapor pressure data from other methods, the temperature-dependent vapor pressures of the monomer (InBr) and dimer (In₂Br₂) can be determined.

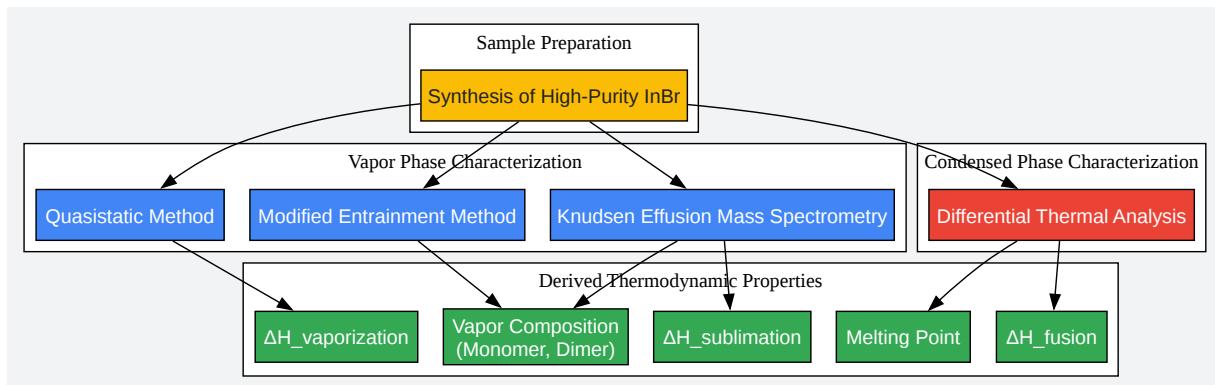
Determination of Enthalpies of Fusion and Melting Temperatures

Differential Thermal Analysis (DTA)


DTA is used to determine the melting temperature and the enthalpy of fusion of InBr.[\[3\]](#)

- Principle: The temperature difference between the sample and a thermally inert reference material is measured as both are subjected to the same controlled temperature program. A phase transition in the sample results in a temperature difference between the sample and the reference, which is detected as a peak in the DTA curve.
- Procedure Outline:
 - A small, weighed amount of InBr is placed in a sample crucible, and an inert reference material is placed in an identical crucible.
 - The sample and reference are heated at a constant rate.

- The temperature difference between the sample and reference is recorded as a function of the sample temperature.
- Data Analysis: The onset temperature of the endothermic peak corresponds to the melting point. The area of the peak is proportional to the enthalpy of fusion, which can be calculated by calibrating the instrument with a standard of known melting point and enthalpy of fusion.


Visualizing Thermodynamic Relationships

The following diagrams illustrate the key thermodynamic processes and relationships for Indium(I) bromide.

[Click to download full resolution via product page](#)

Caption: Phase transitions of Indium(I) bromide.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for InBr thermodynamic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. High purity indium(I) iodide and indium(I) bromide [inis.iaea.org]
- 4. To cite this document: BenchChem. [An In-Depth Technical Guide to the Thermodynamic Properties of Indium(I) Bromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13155353#thermodynamic-properties-of-indium-i-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com